molecular formula C8H11NO B3041658 3-Cyano-3-methylcyclohexanone CAS No. 33235-14-2

3-Cyano-3-methylcyclohexanone

Cat. No.: B3041658
CAS No.: 33235-14-2
M. Wt: 137.18 g/mol
InChI Key: PSNUDZTXYBUGJI-UHFFFAOYSA-N
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Description

3-Cyano-3-methylcyclohexanone is a useful research compound. Its molecular formula is C8H11NO and its molecular weight is 137.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

Enantioselectivity Enhancement

3-Methylcyclohexanone, a compound structurally similar to 3-Cyano-3-methylcyclohexanone, has been studied for its enantioselective properties. Nassimbeni, Su, and Curtin (2012) found that this compound, when crystallized with chiral diol hosts, achieves enhanced enantioselectivity due to kinetic effects, suggesting potential applications in chiral separation and synthesis (Nassimbeni, Su, & Curtin, 2012).

Clathrate Formation

The formation of clathrates with compounds like 3- and 4-Methylcyclohexanone, which are similar to this compound, has been extensively studied. Barton et al. (2014, 2015) demonstrated the selective inclusion of these compounds in specific conformations within host-guest complexes. This research indicates potential applications in molecular encapsulation and targeted delivery systems (Barton et al., 2014) (Barton et al., 2015).

Synthesis of Hexahydroquinolines

3-Cyano-8-Methyl-2-Oxo-4-Substituted 1,2,5,6,7,8-Hexahydroquinolines, closely related to this compound, were synthesized by Faidallah and Al-Juaid (2014) using ultrasound in a green chemistry approach. This indicates potential applications in sustainable chemical synthesis and pharmaceutical intermediate production (Faidallah & Al-Juaid, 2014).

Molecular Structure Studies

Pivnenko, Krivoshey, and Kutulya (2003) examined the conformational states of arylidene derivatives of 3R-methylcyclohexanone, a compound structurally related to this compound, through NMR spectroscopy and molecular simulation. This research provides insights into the structural behavior of cyclohexanone derivatives, important for material science and molecular engineering applications (Pivnenko, Krivoshey, & Kutulya, 2003).

Catalysis and Chemical Synthesis

Wang et al. (2011) explored the use of cyclohexanone, closely related to this compound, in the selective hydrogenation of phenol, a crucial step in the manufacture of polyamides. This study highlights potential applications in catalysis and industrial chemical synthesis (Wang et al., 2011).

Safety and Hazards

The safety data sheet for “3-Methylcyclohexanone” indicates that it is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “3-Cyano-3-methylcyclohexanone” are not available, research into similar compounds continues to be an active area of study . This includes the development of new synthesis methods, investigation of their biological properties, and the design of new drugs based on these structures .

Properties

IUPAC Name

1-methyl-3-oxocyclohexane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-8(6-9)4-2-3-7(10)5-8/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSNUDZTXYBUGJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(=O)C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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